molecular formula C10H20N4 B13159395 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine

1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine

Cat. No.: B13159395
M. Wt: 196.29 g/mol
InChI Key: XVZZTOCFFRDCND-UHFFFAOYSA-N
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Description

1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine is a specialty organic compound featuring a 1,2,4-triazole ring system substituted with an amine group at the 3-position and a 2-ethylhexyl chain at the 1-nitrogen. This specific alkyl chain substitution is a key structural feature known to influence the molecule's lipophilicity and solubility profile, making it a subject of interest in various research fields. While the specific biological profile of this exact compound is an area of active investigation, its core structure is related to 3-Amino-1,2,4-triazole (3-AT, Amitrol), a well-characterized competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase in the histidine biosynthesis pathway . Researchers value this and similar triazole derivatives for developing novel chemical tools, particularly in microbiology for use in systems like the yeast two-hybrid assay where such inhibitors help select for protein-protein interactions . The structural motif of the 1,2,4-triazole is also prevalent in the development of agrochemicals and pharmaceuticals, indicating its broad utility in discovery chemistry. This product is provided as a high-purity reference material for laboratory and chemical research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2-ethylhexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-12-10(11)13-14/h8-9H,3-7H2,1-2H3,(H2,11,13)

InChI Key

XVZZTOCFFRDCND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C=NC(=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 2 Ethylhexyl 1h 1,2,4 Triazol 3 Amine and Analogous Derivatives

Overview of Established 1,2,4-Triazole (B32235) Synthesis Strategies Applicable to N-Alkylation

The synthesis of the 1,2,4-triazole heterocycle is a well-established field in organic chemistry, driven by the broad biological activities of its derivatives. frontiersin.org Strategies applicable to the eventual N-alkylation of the triazole ring can be broadly categorized into classical cyclization reactions, modern multicomponent approaches, and efficient metal-catalyzed pathways.

Cyclization Reactions from Precursors (e.g., Hydrazine (B178648) Derivatives, Amides, Amidines, Thiosemicarbazides)

The most traditional and widely employed methods for constructing the 1,2,4-triazole ring involve the cyclization of open-chain precursors. These methods are valued for their reliability and the accessibility of starting materials.

From Hydrazine Derivatives and Amides/Amidines : A common pathway involves the condensation of hydrazine or its derivatives with compounds containing a carbon-nitrogen double bond, such as amidines. frontiersin.org For instance, the reaction of an amidine with a hydrazine derivative can lead to an intermediate that, upon cyclization (often through dehydration), forms the triazole ring. A one-pot, two-step process can produce 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines with high regioselectivity and yield. frontiersin.org

From Thiosemicarbazides : Thiosemicarbazides are versatile precursors for 1,2,4-triazole-3-thiones. The reaction of arylidenearylthiosemicarbazides, when catalyzed by copper(II), can undergo oxidative C–N bond formation to yield 4,5-disubstituted 1,2,4-triazole-3-thiones. acs.org These thiones can subsequently be converted to the corresponding 3-amino derivatives or undergo desulfurization to produce 4,5-disubstituted 1,2,4-triazoles. acs.org This approach offers a route to specific substitution patterns on the triazole core.

The following table summarizes key cyclization strategies.

Table 1: Cyclization Strategies for 1,2,4-Triazole Synthesis
Precursor Combination Intermediate Type Resulting Triazole Type Key Features
Hydrazine + Amidine Amidrazone Substituted 1,2,4-triazole High regioselectivity, good functional group tolerance. frontiersin.org
Thiosemicarbazide + Aldehyde/Ketone Thiosemicarbazone 1,2,4-Triazole-3-thione Versatile for further functionalization at the 3-position. acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.

A notable example is a metal-free, three-component condensation of amidines, isothiocyanates, and hydrazines, which provides access to structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.org Another approach enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, or pyrimidines in a single reactor process, eliminating the need for transition metal catalysts and achieving high regioselectivity. organic-chemistry.orgacs.org This process involves the formation of an imidate intermediate which then condenses and cyclizes. organic-chemistry.org Electrochemical MCRs have also been reported, using simple starting materials like aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

Metal-Catalyzed Synthesis Pathways

Modern synthetic chemistry frequently employs metal catalysts to achieve transformations that are otherwise difficult, and the synthesis of 1,2,4-triazoles is no exception. Copper-catalyzed reactions are particularly prominent.

A copper-catalyzed oxidative coupling reaction provides a simple one-step synthesis of 1,2,4-triazole derivatives from amidines and nitriles, using air as the oxidant. acs.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org Similarly, copper catalysts can facilitate a cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines to afford various 1,2,4-triazole derivatives in high yields. organic-chemistry.orgnih.gov The choice of metal catalyst can also influence regioselectivity; for instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, Cu(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. organic-chemistry.org

Targeted Synthesis of 3-Amino-1,2,4-Triazole Derivatives

The synthesis of the specific 3-amino-1,2,4-triazole scaffold, the core of the target compound, often relies on specific precursors that readily provide the exocyclic amino group.

Strategies Utilizing Aminoguanidine (B1677879) Precursors

Aminoguanidine is the most crucial and widely used precursor for the synthesis of 3-amino-1,2,4-triazole and its 5-substituted derivatives. The classical and industrially relevant method involves the reaction of an aminoguanidine salt, typically the bicarbonate, with formic acid. google.comorgsyn.org This reaction proceeds by forming N-formylaminoguanidine, which then undergoes thermal cyclization and dehydration to yield 3-amino-1,2,4-triazole. orgsyn.org

Variations of this method allow for the synthesis of 5-substituted derivatives by replacing formic acid with other carboxylic acids. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to be an effective green chemistry approach for the direct condensation of various carboxylic acids with aminoguanidine bicarbonate or hydrochloride, providing 5-substituted 3-amino-1,2,4-triazoles efficiently. mdpi.comresearchgate.net These methods are advantageous for their straightforward nature and the commercial availability of the starting materials. mdpi.comnih.gov

Regioselective N-1 Alkylation with Bulky Chains such as the 2-Ethylhexyl Moiety

Once the 3-amino-1,2,4-triazole core is formed, the final step in synthesizing the target compound is the introduction of the 2-ethylhexyl group. This step presents a significant challenge in regioselectivity. The 1,2,4-triazole ring has three nitrogen atoms (N-1, N-2, and N-4) that can potentially undergo alkylation, leading to a mixture of isomers. tandfonline.com

Achieving selective alkylation at the N-1 position is critical. The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substitution pattern on the triazole ring itself. researchgate.net For unsubstituted 1,2,4-triazole, alkylation with alkyl halides often yields a mixture of N-1 and N-4 isomers, with the N-1 isomer typically predominating. researchgate.net

In the case of a bulky alkylating agent like 2-ethylhexyl bromide, steric hindrance plays a decisive role in directing the substitution. The N-1 position is generally less sterically hindered than the N-2 position. The presence of the amino group at C-3 can further influence the electronic and steric environment. While direct alkylation of 3-amino-1,2,4-triazole can be complex, using specific reaction conditions can favor the desired N-1 isomer. For example, using a strong base like potassium carbonate in a polar aprotic solvent such as DMF or using ionic liquids under microwave conditions can enhance the rate and selectivity of N-1 alkylation. researchgate.net A regioselective protocol for N-1 alkylation of 1,2,4-triazole has been developed using potassium carbonate as a base and an ionic liquid as the solvent under microwave irradiation, affording products in excellent yields. researchgate.net

Table 2: Factors Influencing Regioselectivity in 1,2,4-Triazole Alkylation

Factor Influence on Regioselectivity Example/Observation
Alkylating Agent Bulky groups (e.g., 2-ethylhexyl) sterically favor the less hindered N-1 position over N-2. Not specified for 3-amino-1,2,4-triazole, but a general principle.
Base The choice of base (e.g., K₂CO₃, DBU) can affect the equilibrium between triazole tautomers and the nature of the resulting anion, influencing the site of attack. DBU in THF has been used for convenient, high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
Solvent Solvent polarity can influence which nitrogen atom is more nucleophilic. Ionic liquids have been shown to promote N-1 selectivity. researchgate.net Hexylpyridinium bromide as a solvent under microwave conditions promotes N-1 alkylation. researchgate.net
Protecting Groups Blocking the N-4 position, for example with an amino group (as in 4-amino-1,2,4-triazole), allows for exclusive alkylation at N-1, followed by deprotection. tandfonline.com The 4-amino group can be removed nearly quantitatively after N-1 alkylation. tandfonline.com

Advanced Synthetic Techniques: Microwave-Assisted and Green Chemistry Protocols

In recent years, the synthesis of 1,2,4-triazole derivatives, analogous to 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine, has increasingly moved towards more efficient and environmentally benign methodologies. rsc.org Advanced techniques such as microwave-assisted synthesis and protocols guided by the principles of green chemistry have been developed to overcome the limitations of conventional methods, which often involve harsh reaction conditions, long durations, and low atom economy. rsc.orgresearchgate.net These modern approaches offer significant advantages, including dramatically reduced reaction times, improved yields, and a smaller environmental footprint. researchgate.netpnrjournal.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. pnrjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, unlike conventional heating methods that rely on slower, indirect heat transfer. researchgate.netpnrjournal.com The selective absorption of microwave energy by polar molecules in the reaction mixture leads to rapid heating, which can accelerate reaction rates, often by orders of magnitude. pnrjournal.com

Key advantages of microwave-assisted synthesis for 1,2,4-triazole derivatives include:

Reduced Reaction Times: Reactions that take several hours or even days using conventional heating can often be completed in minutes or even seconds under microwave irradiation. nih.govrsc.org

Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. nih.govrsc.org

Energy Efficiency: As a green chemistry technique, microwave synthesis is more energy-efficient, directly heating the reactants rather than the entire apparatus. rsc.orgresearchgate.net

Numerous studies have demonstrated the efficacy of this method. For instance, Ozdemir et al. synthesized piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives with an impressive 96% yield in just 30 minutes using microwave irradiation in ethanol, a significant improvement from the 27 hours required with conventional heating. nih.govrsc.org Similarly, Virk et al. reported the synthesis of N-substituted 1,2,4-triazole derivatives in 33–90 seconds with an 82% yield, whereas the conventional approach required several hours. nih.govrsc.org

The following table provides a comparative analysis of microwave-assisted versus conventional heating methods for the synthesis of various 1,2,4-triazole analogues.

Derivative TypeReaction MethodReaction TimeYield (%)Reference
Piperazine-azole-fluoroquinolone derivativeConventional27 hours- nih.gov, rsc.org
Piperazine-azole-fluoroquinolone derivativeMicrowave30 minutes96% nih.gov, rsc.org
N-substituted propenamide derivativeConventionalSeveral hours- nih.gov, rsc.org
N-substituted propenamide derivativeMicrowave33-90 seconds82% nih.gov, rsc.org
1,3,5-trisubstituted-1,2,4-triazoleConventional> 4 hours- rsc.org
1,3,5-trisubstituted-1,2,4-triazoleMicrowave1 minute85% rsc.org
Thioether derivative containing 1,2,4-triazoleMicrowave15 minutes81% nih.gov, rsc.org

Green Chemistry Protocols

Beyond microwave assistance, other green chemistry protocols are being implemented to produce 1,2,4-triazoles and other N-heterocycles sustainably. nih.gov These methods align with the core principles of green chemistry, such as using safer solvents, reducing waste, and improving energy efficiency. researchgate.net

Key green chemistry approaches include:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often using grinding techniques (mechanochemistry) or solid-phase synthesis, eliminates a major source of chemical waste and pollution. pnrjournal.comresearchgate.net This "dry media" approach is a cornerstone of eco-friendly synthesis. pnrjournal.com

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net Ionic liquids have also been explored as reusable and green solvent alternatives for synthesizing heterocyclic compounds. nih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a final product that incorporates all or most of the atoms of the starting materials. nih.gov This one-pot approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation, making it a highly efficient and green strategy. nih.govresearchgate.net

Use of Reusable Catalysts: The development of non-toxic, reusable catalysts, such as certain solid acid catalysts, further contributes to the green credentials of a synthetic pathway by reducing waste and avoiding hazardous materials. mdpi.com

The application of these principles provides simple, efficient, and environmentally friendly pathways for the synthesis of a wide range of heterocyclic compounds, including the 1,2,4-triazole core structure. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2 Ethylhexyl 1h 1,2,4 Triazol 3 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.

For ¹H-NMR of 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine, one would expect to observe distinct signals corresponding to each unique proton environment.

2-ethylhexyl group: This moiety would present a complex set of overlapping signals in the aliphatic region of the spectrum. Protons of the methyl (CH₃) and methylene (CH₂) groups would appear as multiplets, with their chemical shifts and splitting patterns dictated by their proximity to each other. The methylene group directly attached to the triazole nitrogen (N-CH₂) would be expected to appear at a downfield-shifted position compared to the other aliphatic protons due to the electron-withdrawing effect of the nitrogenous ring.

Triazole Ring: The proton on the C5 carbon of the triazole ring would typically appear as a singlet in the aromatic or heteroaromatic region of the spectrum.

Amine Group: The protons of the 3-amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by showing a signal for each unique carbon atom.

2-ethylhexyl group: A series of signals in the aliphatic region would correspond to the eight carbon atoms of this substituent.

Triazole Ring: Two distinct signals would be expected for the C3 and C5 carbons of the triazole ring. The C3 carbon, being attached to the amino group, would have a different chemical shift from the C5 carbon. These shifts are characteristic of the electronic environment within the heteroaromatic ring.

A hypothetical data table for the expected NMR shifts is presented below.

Assignment Hypothetical ¹H-NMR Shift (ppm) Hypothetical ¹³C-NMR Shift (ppm)
Triazole CH Singlet, ~7.8-8.5N/A
NHBroad singlet, variableN/A
N-C H₂-Multiplet, ~3.9-4.2~45-55
Ethylhexyl CH Multiplet, ~1.8-2.0~35-45
Ethylhexyl CHMultiplets, ~1.2-1.4~20-35
Ethylhexyl CHMultiplets, ~0.8-1.0~10-15
Triazole C -NH₂N/A~150-160
Triazole C -HN/A~140-150

Note: These are estimated values based on analogous structures and are not experimental data.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₂₀N₄), the expected exact mass would be calculated from the sum of the atomic masses of its constituent atoms. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Upon ionization, the molecule would form a molecular ion peak (M⁺). The fragmentation pattern would likely involve the cleavage of the 2-ethylhexyl chain, leading to characteristic fragment ions. For instance, the loss of the ethylhexyl group would result in a prominent peak corresponding to the aminotriazole ring structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amine)3100-3500Two bands, medium to strong
C-H Stretch (Aliphatic)2850-3000Strong, sharp
C=N Stretch (Triazole Ring)1500-1650Medium to strong
N-H Bend (Amine)1550-1650Medium
C-N Stretch1250-1350Medium

X-ray Crystallography for Solid-State Structure Determination and Tautomeric Conformation Analysis

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how individual molecules are arranged in the crystal lattice. A key feature would likely be intermolecular hydrogen bonding involving the 3-amino group. The amine protons can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. These interactions play a crucial role in stabilizing the crystal structure. Van der Waals forces between the bulky 2-ethylhexyl chains would also significantly influence the molecular packing.

Investigation of Annular Prototropic Tautomerism in Crystalline States

1,2,4-triazole (B32235) derivatives can exhibit annular prototropic tautomerism, where a proton can move between the nitrogen atoms of the ring. For 3-amino-1,2,4-triazoles, different tautomeric forms are possible. While the 1H-tautomer is specified in the compound's name, X-ray crystallography would provide unambiguous evidence of which tautomer is present in the solid state. The position of the proton on the triazole ring would be fixed in the crystal lattice and could be definitively located through crystallographic analysis. This would confirm the dominant tautomeric form under the crystallization conditions.

Computational and Theoretical Investigations of 1 2 Ethylhexyl 1h 1,2,4 Triazol 3 Amine and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of 1,2,4-triazole (B32235) derivatives. nih.govacs.org These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

The electronic properties of 1,2,4-triazole analogs are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. acs.orgresearchgate.net

For 1,2,4-triazole derivatives, the HOMO is often localized on the electron-rich regions, including the triazole ring and the amino substituent, while the LUMO may be distributed across the heterocyclic system. researchgate.netnih.gov The introduction of an alkyl substituent like 2-ethylhexyl at the N1 position is expected to have a modest electron-donating effect, slightly raising the HOMO energy level compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In 3-amino-1,2,4-triazole analogs, the most negative potential (red/yellow regions) is typically concentrated around the N2 and N4 atoms of the triazole ring, indicating these are the primary sites for protonation and coordination with electrophiles. nih.govresearchgate.netacs.org The amino group also contributes to the negative potential. Positive potential (blue regions) is generally found around the hydrogen atoms, particularly the N-H protons. nih.govacs.org

Table 1: Representative Frontier Orbital Energies for Substituted 1,2,4-Triazole Analogs (Illustrative Data)

Compound/TautomerMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
3,5-diamino-1,2,4-triazoleDFT-6.21-1.354.86
5-phenyl-1H-1,2,4-triazol-3-amineHF/6-31G-9.331.8911.22
4-phenyl-1,2,4-triazole-3-thiolB3LYP-6.50-1.824.68
4-amino-3-methylthio-5-phenyl-1,2,4-triazoleB3LYP-6.26-1.444.82

Note: Data is compiled from theoretical studies on various 1,2,4-triazole analogs to illustrate typical values. researchgate.netresearchgate.netresearchgate.net The exact values for 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine would require specific calculation.

Computational Studies on Conformational Preferences and Tautomeric Equilibria

The this compound molecule presents two key areas for computational study: the conformational flexibility of the 2-ethylhexyl group and the tautomeric equilibrium of the 3-amino-1,2,4-triazole ring.

The 2-ethylhexyl chain has multiple rotatable single bonds, leading to numerous possible conformations (rotamers). DFT calculations can be used to perform a potential energy surface scan to identify the lowest-energy (most stable) conformers. ekb.eg These studies reveal that extended-chain conformations are often energetically preferred to minimize steric hindrance. rsc.org

Furthermore, 3-amino-1,2,4-triazole can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.netnih.gov Computational studies consistently show that for 3-amino-1,2,4-triazoles, the amino tautomer is significantly more stable than the imino tautomers. researchgate.net The relative stability of tautomers can be influenced by substituents and the solvent environment. researchgate.netcivilica.com DFT calculations of Gibbs free energy are used to predict the equilibrium populations of different tautomers. researchgate.net For N1-substituted 3-amino-1,2,4-triazoles, the 1H-3-amino form is the predominant and most stable tautomer.

Table 2: Calculated Relative Stabilities of 3-amino-1,2,4-triazole Tautomers (Illustrative)

TautomerRelative Energy (kcal/mol)
1H-3-amino0.00 (Most Stable)
4H-3-amino> 5
2H-3-amino> 5
Imino Forms> 10

Note: This table represents typical relative energy differences found in computational studies of the 3-amino-1,2,4-triazole scaffold. researchgate.netresearchgate.net

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules at an atomic level. These methods are essential for understanding how molecules like this compound interact with their environment.

The 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. ripublication.com Molecular modeling can predict the geometry and stability of these metal complexes. The triazole ring can act as a monodentate ligand, typically through the N4 atom, or as a bidentate bridging ligand via its N1 and N2 atoms, forming polynuclear complexes. isres.orgmdpi.com

For this compound, the N1 position is blocked by the ethylhexyl group. Therefore, coordination is predicted to occur primarily through the N4 and/or N2 atoms. The adjacent 3-amino group can also participate in coordination, allowing the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. researchgate.netjocpr.com Computational studies can calculate the binding energies of the ligand with various metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)), helping to predict its selectivity and the stability of the resulting complexes. isres.orgresearchgate.net

Computational analysis is a powerful tool for establishing structure-reactivity relationships, which explain how a molecule's structure influences its chemical behavior. mdpi.com For this compound, DFT calculations can be used to model various functionalization reactions.

By analyzing parameters such as atomic charges, frontier orbital densities, and MEPs, researchers can predict the most likely sites for chemical modification. nih.gov For instance, the nucleophilic character of the N2, N4, and exocyclic amino nitrogen atoms can be quantified to predict the outcome of alkylation or acylation reactions. Similarly, the reactivity of the C5 position of the triazole ring towards electrophiles can be assessed. These computational insights guide synthetic chemists in designing efficient reaction pathways and predicting the products of new transformations. mdpi.com

Theoretical Exploration of Reaction Mechanisms and Catalytic Processes

Theoretical chemistry plays a vital role in elucidating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed.

For the synthesis of 1,2,4-triazoles, computational studies have explored various mechanisms, including cycloaddition reactions. rsc.orgresearchgate.net For example, DFT calculations can elucidate the mechanism of forming the triazole ring from precursors like hydrazones or amidrazones. nih.gov These studies help rationalize reaction outcomes, understand the role of catalysts, and optimize reaction conditions. frontiersin.org While specific mechanistic studies on the functionalization of this compound are scarce, the principles derived from theoretical studies on related triazoles are directly applicable. These computational explorations provide a deeper understanding of the factors controlling regioselectivity and reaction rates, which is essential for the strategic design of new synthetic methods and catalytic systems involving 1,2,4-triazole derivatives.

Research Applications and Emerging Fields for 1 2 Ethylhexyl 1h 1,2,4 Triazol 3 Amine Derivatives

Applications in Advanced Material Science

The inherent stability and functional versatility of the 1,2,4-triazole (B32235) core have led to its incorporation into a variety of advanced materials, including functional polymers, corrosion inhibitors, and energetic compounds.

The 1,2,4-triazole moiety is a valuable component in the synthesis of functional polymers for high-performance applications, including energy storage and sensor technology. Polymers and copolymers of 1-vinyl-1,2,4-triazole, for example, exhibit high thermal stability (up to 300–350 °C), chemical resistance, and excellent film-forming abilities. nih.gov These properties are advantageous for creating robust proton-conducting membranes for fuel cells. nih.gov

Research has demonstrated that composite polymer materials based on 1H-1,2,4-triazole are promising for developing efficient proton-conducting membranes, achieving proton conductivity values as high as 10⁻¹–10⁻² S/cm under anhydrous conditions at temperatures between 120–150 °C. nih.gov Furthermore, metal-free polymers containing 1,2,4-triazole groups can serve as effective chelating units for sensing and extracting environmentally hazardous heavy metal ions from aqueous solutions. researchgate.net In the realm of energy storage, a manganese-based metal-organic framework (MOF) utilizing 1,2,4-triazole as an organic linker has been developed as a novel battery-type electrode for supercapattery applications, highlighting the potential of these derivatives in advanced energy systems. csic.es

Derivatives of 1,2,4-triazole are well-established as highly effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. ktu.ltmdpi.com Their inhibitory action stems from the ability of the molecule—containing heteroatoms (N) and π-electrons in the aromatic ring—to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ktu.ltnih.gov

Studies on carbon steel in HCl and H₂SO₄ solutions have demonstrated that 1,2,4-triazole derivatives can act as mixed-type or cathodic-type inhibitors. mdpi.comnih.gov For instance, two novel derivatives of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol showed significant corrosion rate reduction for carbon steel in 1M HCl. nih.gov Similarly, 1,2,4-triazole (TAZ) and its amino derivatives, 3-amino-1,2,4-triazole (ATA) and 3,5-diamino-1,2,4-triazole (DAT), have been shown to effectively inhibit corrosion of aluminum brass in 3.5 wt.% NaCl solution, achieving efficiencies up to 87.1%. ktu.lt The formation of a chemisorbed, polymolecular layer of 3-substituted 1,2,4-triazole, up to 4 nm thick, has been identified as the protective mechanism on steel surfaces. mdpi.com

The high nitrogen content, positive enthalpy of formation, and thermal stability of the 1,2,4-triazole ring make it an excellent scaffold for developing next-generation high-energy density materials (HEDMs). mdpi.comrsc.org Research focuses on creating compounds that combine high detonation performance with low sensitivity to mechanical stimuli like impact and friction. researchgate.netsci-hub.se

One strategy involves creating linked heterocyclic systems, such as combining 1,2,4-triazole with pyrazole (B372694) or another 1,2,3-triazole ring. rsc.orgresearchgate.netsci-hub.se For example, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole is a heat-resistant explosive with a high crystal density of 1.873 g/cm³ and a thermal decomposition temperature of 336 °C. researchgate.net Its azo-bridged derivative shows even greater thermal stability, decomposing at 354 °C. researchgate.net Energetic salts based on a C-C linked 1,2,3-triazole and 1,2,4-triazole framework have calculated detonation velocities up to 9200 m/s, exceeding that of RDX, while maintaining low mechanical sensitivity. researchgate.netsci-hub.se Another approach uses 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole as a building block, which has led to derivatives with potential applications as primary explosives. nih.gov

Metal Complexation and Separation Science

The nitrogen atoms of the 1,2,4-triazole ring act as effective coordination sites for a wide range of metal ions, making its derivatives highly useful as ligands in coordination chemistry and separation science. wikipedia.org

A significant challenge in the nuclear fuel cycle is the separation of trivalent minor actinides (like americium) from lanthanides, which have similar ionic radii and chemical properties. Nitrogen-donor ligands are favored for this separation because they interact more strongly with the "softer" actinide ions. Derivatives of 1,2,4-triazole have been investigated for this purpose.

A key candidate molecule for the commercial separation of actinides and lanthanides is 2,6-bis(5-butyl-1,2,4-triazol-3-yl)pyridine (DBTZP). iaea.orglookchem.com This tridentate planar ligand has been shown to form complexes with lanthanide ions. lookchem.comrsc.org Structural studies of lanthanide complexes with the methyl derivative of this ligand (DMTZP) have been conducted across the lanthanide series, revealing different coordination structures and geometries. lookchem.comrsc.org For instance, neodymium (Nd) forms a complex with the formula [Nd(DMTZP)(NO₃)₃(H₂O)], while erbium (Er) forms an anhydrous [Er(DMTZP)(NO₃)₃] complex. lookchem.com The design of such ligands, which can effectively occupy the primary coordination sphere of the metal ion, is critical for successful solvent extraction and separation. iaea.org

The 1,2,4-triazole ring and its derivatives are versatile ligands capable of coordinating with a wide array of transition metals, forming structures that range from discrete mononuclear complexes to multidimensional coordination polymers and MOFs. nih.govmdpi.comnih.gov The N1 and N2 atoms of the triazole ring can act as a bridge between two metal centers, facilitating magnetic interactions. mdpi.com

Research has explored the coordination of 1,2,4-triazole derivatives with first-row transition metals. For example:

Bis(terdentate) ligands incorporating a 4-amino-1,2,4-triazole (B31798) unit form dinuclear complexes with Co(II), Mn(II), and Fe(II), where the two metal centers are bridged by the triazole moieties and exhibit weak antiferromagnetic coupling. nih.gov

Schiff base ligands derived from 4-amino-1,2,4-triazole-3-thiol (B7722964) chelate to metals such as Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) in a bidentate fashion through the azomethine nitrogen and thiol sulfur atoms. thesciencein.org

3-amino-1H-1,2,4-triazole-5-carboxylic acid acts as a ligand to form a variety of structures with Zn(II), Mn(II), Fe(II), and Cd(II), from mononuclear complexes to 1D chains and 2D layered materials, which are further assembled into 3D supramolecular architectures via hydrogen bonding. nih.gov

Early transition metals like titanium and niobium also form complexes with 1,2,4-triazolato ligands, exhibiting both η¹ (single-atom coordination) and η² (two-atom coordination) bonding modes. acs.org

This extensive coordination chemistry opens avenues for creating materials with tailored magnetic, catalytic, or structural properties. mdpi.commdpi.com

Catalytic Applications in Organic Synthesis

Derivatives of 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine are emerging as versatile scaffolds in the field of catalysis. The unique electronic properties of the 1,2,4-triazole ring, combined with the functionalizability of the 3-amino group and the N1-substituent, allow for their application in both organocatalysis and as ligands for transition metals.

Exploration in Organocatalysis

The 1,2,4-triazole core possesses distinct structural features that make its derivatives promising candidates for organocatalysis. The presence of multiple nitrogen atoms and a highly polarized carbon atom allows for potential metal coordination and complexation of anions through hydrogen bonding. researchgate.net The 3-amino group on the triazole ring can act as a hydrogen bond donor or a basic site, while the nitrogen atoms of the ring can serve as hydrogen bond acceptors. This dual functionality is crucial for activating substrates and stabilizing transition states in various organic reactions.

Research into related nitrogen-containing heterocyclic compounds has shown their utility in a range of organocatalytic transformations. While specific studies on this compound as an organocatalyst are not extensively documented, the inherent properties of the 1,2,4-triazol-3-amine framework suggest potential applications in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric synthesis, pending appropriate chiral modifications.

Application as Ligands in Transition Metal Catalysis

The nitrogen atoms within the 1,2,4-triazole ring are effective coordination sites for transition metals, making derivatives of this compound valuable as ligands in metal-catalyzed reactions. ejtas.comrsc.org These triazole-based ligands can stabilize metal centers and modulate their reactivity and selectivity.

The synthesis of various substituted 1,2,3- and 1,2,4-triazoles has been achieved through metal-catalyzed C-H bond activation, highlighting the interaction between the triazole ring and metals like palladium and copper. rsc.org For instance, palladium-catalyzed direct C-H arylation of 1-substituted-1,2,4-triazoles has been developed as an effective method for creating complex derivatives. rsc.org Similarly, copper-catalyzed C-H arylation has been shown to functionalize the C-5 position of the triazole ring, which is more electron-deficient and reactive. rsc.org

Derivatives of 1,2,3-triazoles have been successfully used to create bis- and tris-phosphine ligands that show versatile coordination behavior with metals such as rhodium and iridium. rsc.orgresearchgate.net These complexes have shown catalytic activity in reactions like the Mizoroki–Heck coupling reaction. rsc.org Given the structural similarities, 1,2,4-triazole-3-amine derivatives are expected to form stable and effective complexes with various transition metals, opening avenues for their use in a wide array of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The 2-ethylhexyl group can also influence the solubility and steric environment of the resulting metal complexes.

Agrochemical Research and Development

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercially successful fungicides and herbicides. rsc.orgnih.gov Derivatives of this compound are therefore of significant interest in the discovery of new plant protection agents.

Mechanistic Investigations of Fungicidal and Herbicidal Action (non-clinical)

Fungicidal Action: The primary mechanism of action for most triazole fungicides involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the active site of CYP51, triazole derivatives disrupt the fungal cell membrane's integrity and function, ultimately leading to fungal cell death. nih.govmdpi.com

Numerous studies have synthesized novel 1,2,4-triazole derivatives and evaluated their fungicidal activities against a range of plant pathogens. For example, by introducing carboxamide fragments into the 1,2,4-triazole structure, researchers have developed compounds with potent activity against fungi like Physalospora piricola and the oomycete Phytophthora capsici. mdpi.com Molecular docking studies have confirmed that these highly active compounds possess a strong affinity for the target enzyme, CYP51. mdpi.com

The table below summarizes the fungicidal activity of selected 1,2,4-triazole derivatives against various phytopathogens, demonstrating the potential for this class of compounds.

*Compounds 5j and 6h are novel 1,2,4-triazole derivatives containing carboxamide fragments. mdpi.com **Compounds 5a4, 5a17, and 5b2 are novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine (B92270) moieties. nih.gov

Herbicidal Action: Certain 1,2,4-triazole derivatives, particularly those in the triazolinone class, have been developed as commercial herbicides. researchgate.net These compounds are known to act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage to plant cells upon exposure to light, resulting in plant death.

Research has focused on synthesizing novel pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety, which have shown good inhibition activities against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.com The structural diversity achievable with the this compound scaffold allows for the design of new potential PPO inhibitors for weed management.

Fundamental Studies in Heterocyclic Chemistry

The 1,2,4-triazole ring is a fundamental heterocyclic system whose chemistry has been extensively studied. chemicalbook.comresearchgate.net It is an aromatic, five-membered ring containing three nitrogen atoms and two carbon atoms. chemicalbook.com This structure exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which can interconvert rapidly. chemicalbook.com

Exploration of the Reactivity Profile and Diverse Functionalization of the Triazole Ring System

The reactivity of the 1,2,4-triazole ring is dictated by its electronic structure. The carbon atoms at positions 3 and 5 are electron-deficient (π-deficient) due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms, which have higher electron density. chemicalbook.com

The functionalization of the 1,2,4-triazole backbone is of significant interest for creating novel compounds with diverse applications. nih.gov Compared to 1,2,3-triazoles, the C-H activation and functionalization of 1,2,4-triazoles is a less developed area but one that is gaining attention. nih.gov

Key reactions for the functionalization of the 1,2,4-triazole ring system include:

N-Alkylation: The N-unsubstituted 1,2,4-triazole ring can be regioselectively alkylated at the N1 or N4 positions depending on the reaction conditions, such as the base and solvent used. chemicalbook.com

C-H Activation/Annulation: Recent studies have shown that C-H activation at the triazole motif, followed by annulation, can lead to novel ring-opened products, revealing a hidden reactivity of the 1,2,4-triazole backbone. nih.gov

Metal-Catalyzed C-H Arylation: As mentioned previously, palladium and copper complexes can catalyze the direct arylation of the C-H bonds on the triazole ring, providing a powerful tool for creating substituted triazoles. rsc.org

The table below outlines various synthetic reactions involving the 1,2,4-triazole ring, demonstrating its versatility as a building block in heterocyclic chemistry.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The viability of 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine for widespread application is intrinsically linked to the efficiency and environmental footprint of its synthesis. Current synthetic methodologies, while effective, often rely on multi-step processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research must prioritize the development of more sustainable and economically viable synthetic pathways.

The exploration of novel catalytic systems is also crucial. The use of heterogeneous catalysts, for instance, could simplify product purification and enable catalyst recycling, contributing to a more sustainable and cost-effective manufacturing process. A comparative analysis of various synthetic approaches is presented in the table below, highlighting the potential advantages of greener methodologies.

Synthetic Approach Traditional Methods Green Chemistry Alternatives
Solvents Volatile Organic Compounds (VOCs)Biodegradable solvents, water, ionic liquids
Energy Input Conventional heating (prolonged)Microwave irradiation (rapid)
Reaction Steps Multi-step, with isolation of intermediatesOne-pot synthesis
Catalysts Homogeneous catalysts (difficult to recover)Heterogeneous catalysts (recyclable)
Waste Generation HighLow

Advancement in Computational Modeling for Predictive Compound Design and Property Assessment

The empirical, trial-and-error approach to compound discovery and optimization is increasingly being supplemented by powerful computational tools. For this compound and its derivatives, in silico methods offer a rapid and cost-effective means of predicting molecular properties and guiding experimental efforts.

Future research should leverage computational chemistry to its full potential. Quantum mechanics calculations, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govdnu.dp.uaresearchgate.net Such studies can help in understanding the fundamental characteristics of the compound and in predicting its behavior in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another area ripe for exploration. frontiersin.orgnih.govbenthamdirect.com By establishing mathematical relationships between the molecular structure and its properties, these models can be used to predict the performance of novel derivatives of this compound for specific applications. This predictive capability can significantly accelerate the design of new compounds with tailored functionalities, be it for enhanced catalytic activity, improved material properties, or greater selectivity in separation processes. The following table illustrates the potential applications of various computational techniques.

Computational Technique Predicted Properties Impact on Research
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic dataFundamental understanding of molecular behavior
QSAR/QSPR Biological activity, physical propertiesAccelerated design of new derivatives
Molecular Docking Binding affinity to target moleculesDesign of targeted inhibitors and ligands
Molecular Dynamics (MD) Conformational changes, stability of complexesUnderstanding dynamic interactions

Comprehensive Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is paramount for optimizing reaction conditions and controlling product outcomes. While general mechanisms for the formation of 1,2,4-triazoles are known, the specific nuances of the synthesis of this particular substituted triazole remain an area for detailed investigation.

Future research should focus on a multi-faceted approach to mechanistic elucidation. This includes the use of advanced spectroscopic techniques, such as in-situ NMR and FTIR, to monitor the reaction progress in real-time and identify transient intermediates. farmaciajournal.comscribd.com The isolation and characterization of these intermediates can provide invaluable information about the reaction pathway.

Kinetic studies are also essential for understanding the factors that influence the reaction rate and for developing a comprehensive kinetic model. researchgate.net This knowledge can then be used to optimize reaction parameters, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time. A detailed understanding of the reaction mechanism will not only improve the synthesis of the target compound but also open up new avenues for the synthesis of novel derivatives with unique functionalities.

Expansion into Novel Material Science and Advanced Technology Applications

The unique molecular architecture of this compound, featuring both a polar, electron-rich triazole ring and a nonpolar, flexible alkyl chain, suggests a wide range of potential applications in material science and advanced technologies. The electron-deficient nature of the 1,2,4-triazole (B32235) ring can impart valuable electronic properties, making it a promising candidate for use in organic electronic devices. researchgate.netbohrium.com

Future research should explore the incorporation of this compound into functional materials. For instance, its electron-transport and hole-blocking capabilities could be harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The 2-ethylhexyl group can enhance solubility and processability, facilitating the fabrication of thin films and other device components.

Furthermore, the triazole moiety can serve as a versatile platform for the development of functional polymers and nanomaterials. researchgate.netrsc.org By polymerizing derivatives of this compound, it may be possible to create new materials with tailored optical, electronic, and thermal properties. The potential applications for such materials are vast, ranging from advanced coatings and adhesives to sensors and drug delivery systems. lifechemicals.comchemijournal.com

Potential Application Area Key Property of this compound
Organic Electronics (OLEDs, OFETs, OPVs) Electron-transport and hole-blocking properties of the triazole ring
Functional Polymers Polymerizable derivatives with tunable properties
Nanomaterials Self-assembly capabilities, potential for creating structured materials
Sensors Ability of the triazole ring to interact with specific analytes
Corrosion Inhibitors Adsorption onto metal surfaces via the triazole nitrogen atoms

Design of Highly Selective Ligands for Niche Separation Processes

The nitrogen atoms within the 1,2,4-triazole ring possess lone pairs of electrons that can coordinate with metal ions, making this compound a promising candidate for the development of selective ligands for metal separation and extraction. nih.gov The presence of the 2-ethylhexyl group enhances its solubility in organic solvents, a crucial property for liquid-liquid extraction processes.

Future research should focus on the design and synthesis of novel ligands based on the this compound scaffold. By introducing additional donor atoms or functional groups, it is possible to create ligands with high selectivity for specific metal ions. This could have significant implications for a variety of applications, including the recovery of precious metals from electronic waste, the purification of industrial process streams, and the separation of rare earth elements.

The development of triazole-functionalized materials for solid-phase extraction is another promising research direction. mdpi.com By immobilizing the triazole ligand onto a solid support, such as silica gel or a polymer resin, it is possible to create highly efficient and reusable materials for the selective removal of metal ions from aqueous solutions. This could have important applications in environmental remediation and water purification. daspsrl.it

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use palladium-based catalysts for regioselective alkylation (e.g., Pd(OAc)₂) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (80–120°C) improve reaction rates .
  • Yield Monitoring : Employ HPLC or LC-MS to track intermediates and optimize stoichiometry .

Table 1 : Comparative Reaction Conditions

MethodCatalystSolventTemp (°C)Yield (%)
CyclocondensationH₂SO₄EtOH10065–70
Palladium-catalyzedPd(OAc)₂DMF12078–85

How should researchers resolve contradictions in spectral data (e.g., NMR, UV) for this compound derivatives?

Category : Advanced
Answer :
Discrepancies between experimental and theoretical spectral data often arise from conformational flexibility or impurities. Methodological solutions include:

  • Multi-Technique Validation : Cross-verify NMR (¹H, ¹³C) with FT-IR and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry by obtaining single-crystal structures .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or dynamic processes .

Example : In triazolamine derivatives, unexpected downfield shifts in ¹H NMR may indicate hydrogen bonding or π-stacking interactions, which can be modeled computationally .

What computational tools are effective for designing experiments or predicting reactivity of this compound?

Category : Advanced
Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways, transition states, and regioselectivity in alkylation or cyclization steps .
  • Machine Learning (ML) : Train models on existing triazolamine datasets to predict optimal reaction conditions (e.g., solvent, catalyst) and byproduct formation .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

Case Study : ICReDD’s reaction path search methods reduced trial-and-error experimentation by 40% in similar triazole syntheses .

What are the key considerations for characterizing and mitigating hazardous byproducts during synthesis?

Category : Advanced
Answer :

  • Byproduct Identification : Use GC-MS or LC-QTOF to detect trace impurities (e.g., unreacted alkylating agents) .
  • Waste Management : Segregate halogenated solvents or heavy metal catalysts (e.g., Pd residues) for certified disposal .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

How can researchers validate the biological activity of this compound in antimicrobial assays?

Category : Basic
Answer :

  • Bioassay Design : Follow CLSI guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .
  • Positive Controls : Compare activity with known triazole antifungals (e.g., fluconazole) to establish potency benchmarks .
  • Mechanistic Studies : Use molecular docking to assess binding to fungal CYP51 enzymes, a common target for triazole derivatives .

What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Category : Advanced
Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation .
  • Membrane Technologies : Employ nanofiltration to remove low-molecular-weight impurities (<500 Da) .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal yield and purity .

How can researchers address low yields in scale-up synthesis of this compound?

Category : Advanced
Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading) and identify critical parameters .
  • Continuous Flow Systems : Improve heat/mass transfer and reduce side reactions compared to batch reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.